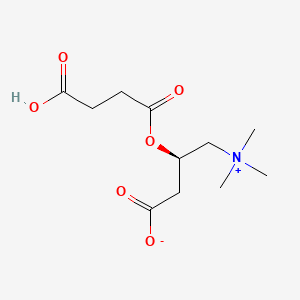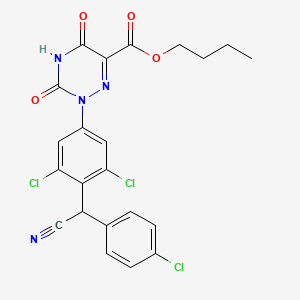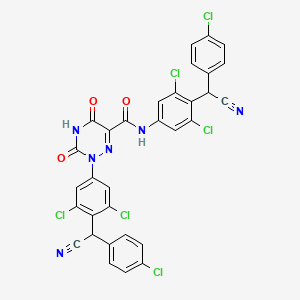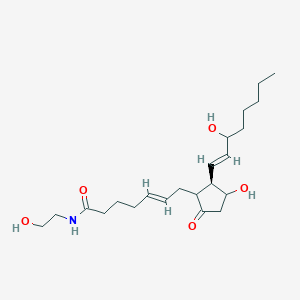![molecular formula C21H29N5O3 B566012 2-[5-(Methoxymethyl)-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridin-3-yl]-4-methyl-4-propan-2-yl-1H-imidazol-5-one CAS No. 1797987-25-7](/img/structure/B566012.png)
2-[5-(Methoxymethyl)-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridin-3-yl]-4-methyl-4-propan-2-yl-1H-imidazol-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
An impurity in the synthesis of Imazamox, an imidazolinone based acetolactate synthase inhibitor that is utilized as a herbicide for weed control.
Wissenschaftliche Forschungsanwendungen
Agriculture: Weed Control in Crop Cultivation
Imazamox is widely used as a selective herbicide for post-emergence weed control in crops genetically modified to be resistant to it. It’s particularly effective in controlling broadleaf weeds and grasses in crops like sunflower, soybean, and pulses. The compound works by inhibiting the enzyme acetolactate synthase (ALS), which is essential for plant growth .
Soil Microbial Activity
Research has shown that Imazamox can affect soil microbial activity. For instance, its application in sunflower cultivation affects carbon and nitrogen mineralization, which are crucial processes for soil fertility and crop growth .
Plant Physiology Research
The effects of Imazamox on plant physiology, especially on non-target plants or crops not resistant to this herbicide, are studied to understand its mode of action and potential side effects. This includes its impact on photosynthesis, growth, and stress responses in plants .
Development of Herbicide-Resistant Crops
Imazamox has been instrumental in the development of herbicide-resistant crop varieties. By understanding how crops can metabolize or tolerate Imazamox, scientists can develop new varieties that allow for more effective weed management strategies .
Genetic Studies
Imazamox is used in genetic studies to understand the mechanisms of herbicide resistance. This can involve exploring mutations in the ALS gene that confer resistance or susceptibility to the herbicide .
Eigenschaften
IUPAC Name |
2-[5-(methoxymethyl)-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridin-3-yl]-4-methyl-4-propan-2-yl-1H-imidazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O3/c1-11(2)20(5)18(27)23-16(25-20)14-8-13(10-29-7)9-22-15(14)17-24-19(28)21(6,26-17)12(3)4/h8-9,11-12H,10H2,1-7H3,(H,23,25,27)(H,24,26,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNRINNCVUOQMTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(C(=O)NC(=N1)C2=C(N=CC(=C2)COC)C3=NC(C(=O)N3)(C)C(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-2-methylphenyl]-1H-imidazol-5-yl-methanone](/img/structure/B565929.png)












